2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE
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Overview
Description
2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their wide range of biological activities and medicinal applications, making them significant in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli Reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Molecular Hybridization Techniques: Combining different molecular fragments to create new compounds.
Microwave Irradiation: Using microwave energy to accelerate chemical reactions.
One-Pot Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Cyclization: The formation of a ring structure from a linear molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Cyclization Reagents: Such as acids (HCl, H₂SO₄) and bases (NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential biological processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE include:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Substituted Benzothiazoles: Such as 2-arylbenzothiazoles, which have various biological activities.
Benzothiazole Derivatives: Including those with different substituents on the benzene or thiazole rings
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-8(4-2)12(17)15-13-14-10-6-5-9(16(18)19)7-11(10)20-13/h5-8H,3-4H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESSNEKCSGKPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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